(R)-1-Boc-4-(2-Cbz-Amino-2-methoxycarbonyl-ethyl) piperidine
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Overview
Description
(R)-1-Boc-4-(2-Cbz-Amino-2-methoxycarbonyl-ethyl) piperidine is a complex organic compound characterized by its intricate molecular structure, which includes a piperidine ring, a Boc (tert-butyloxycarbonyl) protecting group, and a Cbz (benzyloxycarbonyl) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-1-Boc-4-(2-Cbz-Amino-2-methoxycarbonyl-ethyl) piperidine typically involves multiple steps, starting with the protection of the amino group using the Cbz protecting group. The reaction conditions for these steps often require the use of strong bases, such as sodium hydride, and organic solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: (R)-1-Boc-4-(2-Cbz-Amino-2-methoxycarbonyl-ethyl) piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions may involve alkyl halides and strong nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted piperidines, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In organic chemistry, (R)-1-Boc-4-(2-Cbz-Amino-2-methoxycarbonyl-ethyl) piperidine serves as a versatile intermediate in the synthesis of more complex molecules. Its protecting groups make it suitable for multi-step synthetic routes.
Biology: The compound can be used in biological studies to investigate the role of piperidine derivatives in various biological processes. Its structural complexity allows for the exploration of interactions with biological macromolecules.
Medicine: In pharmaceutical research, this compound is used as a building block for the development of new drugs. Its ability to undergo various chemical transformations makes it valuable in the design of therapeutic agents.
Industry: In the chemical industry, this compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which (R)-1-Boc-4-(2-Cbz-Amino-2-methoxycarbonyl-ethyl) piperidine exerts its effects depends on its specific application. In drug synthesis, its protecting groups are crucial for the selective modification of functional groups. The Boc group can be removed under acidic conditions, while the Cbz group can be cleaved using hydrogenation or strong acids.
Molecular Targets and Pathways: The compound's interactions with molecular targets and pathways are determined by its structural features and the specific reactions it undergoes. For example, in biological studies, it may interact with enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
(S)-1-Boc-4-(2-Cbz-Amino-2-methoxycarbonyl-ethyl) piperidine
1-Boc-4-(2-Cbz-Amino-2-methoxycarbonyl-ethyl) piperidine (racemic mixture)
1-Boc-4-(2-Cbz-Amino-ethyl) piperidine
Uniqueness: (R)-1-Boc-4-(2-Cbz-Amino-2-methoxycarbonyl-ethyl) piperidine is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The presence of both Boc and Cbz protecting groups adds to its versatility in synthetic applications.
Properties
Molecular Formula |
C22H32N2O6 |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
tert-butyl 4-[(2R)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)propyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C22H32N2O6/c1-22(2,3)30-21(27)24-12-10-16(11-13-24)14-18(19(25)28-4)23-20(26)29-15-17-8-6-5-7-9-17/h5-9,16,18H,10-15H2,1-4H3,(H,23,26)/t18-/m1/s1 |
InChI Key |
DETHWRBYCXAMSF-GOSISDBHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C[C@H](C(=O)OC)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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